Mebroqualone

Übersicht

Beschreibung

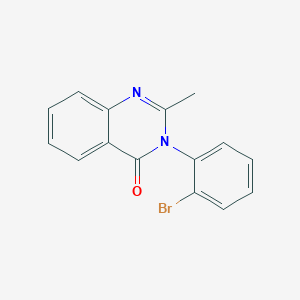

Mebroqualone (C₁₅H₁₁BrN₂O; MW: 315.17 g/mol) is a quinazolinone derivative first synthesized in the 1960s as a structural analog of methaqualone and mecloqualone . It acts as a GABAA receptor agonist, conferring sedative, hypnotic, and anxiolytic properties . Unlike mecloqualone, this compound features a bromine atom at the 3-aryl position instead of chlorine, enhancing its stereochemical stability due to restricted rotation around the N–C axis (rotational barrier ≥31.5 kcal/mol) . Limited pharmacological and toxicological data exist, though recent forensic studies highlight its association with fatal overdoses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mebroqualone can be synthesized through the reaction of 2-methyl-3-(2-bromophenyl)-4(3H)-quinazolinone with appropriate reagents. One common method involves the use of phosphorus pentachloride to facilitate the reaction between N-acylanthranilic acid and 2,6-dibromoaniline derivatives . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and maximize output .

Analyse Chemischer Reaktionen

Types of Reactions: Mebroqualone undergoes various chemical reactions, including:

Reduction: Catalytic enantioselective synthesis through reductive asymmetric desymmetrization.

Substitution: Reactions involving halogen exchange or substitution on the aromatic ring.

Common Reagents and Conditions:

Reduction: Sodium borohydride in the presence of chiral palladium catalysts.

Substitution: Halogenated reagents under controlled temperatures.

Major Products:

Wissenschaftliche Forschungsanwendungen

Target Receptor

Mebroqualone functions as an agonist at the β subtype of the GABA receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Its binding at this receptor enhances GABAergic activity, promoting relaxation and sleep.

Biochemical Pathways

The interaction with GABA receptors influences neurotransmitter release and cellular signaling pathways, contributing to its sedative properties. This compound's action leads to modulation of cellular functions through alterations in gene expression and metabolism.

Dosage and Toxicity

Research indicates that this compound may exhibit threshold effects similar to methaqualone, with potential toxicities at high doses. This necessitates careful consideration in any therapeutic applications.

Applications in Scientific Research

This compound has been explored in various scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying GABA receptor agonists and their interactions, providing insights into the pharmacological profiles of similar compounds.

Biology

- CNS Effects : Investigations into its effects on the central nervous system have revealed potential therapeutic uses, particularly in sedation and anxiety reduction.

Medicine

- Sedative and Hypnotic Properties : While initially investigated for its analgesic and sedative properties during the 1960s and 1970s, concerns about abuse potential led to its withdrawal from many markets. However, it remains a subject of interest for its unique pharmacological profile .

Forensic Science

- Detection in Biological Samples : this compound's unique chemical structure allows for its detection in biological samples, making it valuable in forensic investigations.

Case Study 1: Toxicological Analysis

A study reported two fatalities involving this compound, with non-lethal blood levels found during autopsies. The first case involved a house fire where the decedent had a blood concentration of 10,228 ng/mL; the second case was a suicide by train with a concentration of 115 ng/mL. This study highlights the compound's potential risks and underscores the necessity for further research into its toxicity and effects .

Case Study 2: Pharmacological Insights

Research utilizing cryo-electron microscopy has provided structural insights into how this compound interacts with GABA receptors. The binding sites were identified within transmembrane regions, revealing how this compound potentiates receptor activity by widening the ion-conducting pore . This understanding is crucial for developing safer analogues with reduced abuse potential.

Wirkmechanismus

Mebroqualone exerts its effects by acting as an agonist at the beta subtype of the gamma-aminobutyric acid receptor . This interaction enhances the inhibitory effects of gamma-aminobutyric acid in the central nervous system, leading to sedative and hypnotic effects . The binding of this compound to the receptor results in the opening of chloride channels, hyperpolarizing the neuron and reducing neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Compounds

Structural and Functional Differences

Mebroqualone belongs to the 2,3-disubstituted quinazolin-4(3H)-one family, sharing a core structure with methaqualone, mecloqualone, afloqualone, and diproqualone. Key structural distinctions include:

| Compound | Substituent at 3-Aryl Position | Substituent at C2 | Key Functional Groups |

|---|---|---|---|

| This compound | Bromine (Br) | Methyl (CH₃) | Quinazolinone, Bromoaryl |

| Methaqualone | Chlorine (Cl) | Methyl (CH₃) | Quinazolinone, Chloroaryl |

| Mecloqualone | Chlorine (Cl) | Chlorine (Cl) | Quinazolinone, Dichloroaryl |

| Afloqualone | Fluorine (F) | Methyl (CH₃) | Quinazolinone, Fluoroaryl |

| Diproqualone | Propyl (C₃H₇) | Methyl (CH₃) | Quinazolinone, Propylaryl |

- Bromine vs. Chlorine : this compound’s bromine atom increases molecular weight and polarizability compared to methaqualone and mecloqualone, influencing receptor binding kinetics and metabolic stability .

- Spectral Differentiation : Raman spectroscopy distinguishes this compound (C=O stretch at 1690 cm⁻¹) from afloqualone (1670 cm⁻¹) due to intramolecular H-bonding in this compound .

Pharmacological Activity

All quinazolinones exhibit CNS-depressant effects via GABAA modulation, but potency varies:

- Methaqualone: The prototype drug, with high hypnotic efficacy but severe addiction liability .

- This compound : Comparable sedative effects to methaqualone but higher toxicity in reported cases (e.g., fatal blood concentrations: 115–10,228 ng/mL) .

- Mecloqualone : 1.5× more potent than phenytoin against seizures in preclinical models .

Enantiomeric Behavior

This compound exhibits unique stereochemical properties:

- Self-Disproportionation of Enantiomers (SDE) : Achiral chromatography (MPLC) separates enantiomers with 68–81% SDE yields from racemic mixtures .

- Halogen Bonding : Racemic crystals form syndiotactic arrays via Br···S interactions (3.41 Å), while optically pure crystals lack intermolecular halogen bonds .

Other quinazolinones (e.g., methaqualone) show negligible SDE due to smaller halogen atoms (Cl) and weaker non-covalent interactions .

Toxicity and Forensic Relevance

- This compound : Postmortem blood concentrations in fatal cases range from 115 ng/mL (suicide) to 10,228 ng/mL (accidental fire death), suggesting context-dependent toxicity .

- Methaqualone : Lethal doses typically exceed 8–20 mg/kg, but comparative data for this compound remain scarce .

- Detection : GC-MS and LC-MS/MS are standard for forensic quantification, with LODs <10 ng/mL .

Regulatory Status

Biologische Aktivität

Mebroqualone, a compound belonging to the quinazolinone class, is recognized for its sedative and hypnotic properties, primarily through its action as an agonist at the beta subtype of the gamma-aminobutyric acid (GABA) receptor. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is structurally similar to mecloqualone, differing by a bromine atom on the 3-phenyl ring instead of chlorine. Its molecular formula is with a molar mass of approximately .

- Classification : It is categorized as a GABAergic compound, specifically targeting GABA receptors .

This compound exerts its effects primarily through:

- GABA Receptor Agonism : It acts as an agonist at the β subtype of the GABA receptor, enhancing the inhibitory effects of GABA, which leads to increased sedation and hypnosis .

- Biochemical Pathways : The compound's interaction with GABA receptors affects neurotransmitter release and cellular signaling pathways, contributing to its sedative properties .

Cellular Effects

- Modulation of GABA Activity : this compound enhances GABAergic activity, potentially influencing cell function through alterations in gene expression and cellular metabolism .

- Toxicity and Dosage : Research indicates that like methaqualone, this compound may exhibit threshold effects with potential toxicities at high doses .

Metabolic Pathways

- Liver Metabolism : this compound is likely metabolized in the liver similarly to other quinazolinones, suggesting that its pharmacokinetics may be influenced by liver function .

Case Studies and Experimental Data

- Animal Models : Studies have shown that this compound exhibits sedative effects in various animal models. These studies typically assess the drug's impact on sleep induction and duration .

- Cytotoxicity Assays : Investigations into cytotoxic effects revealed that this compound does not exhibit significant toxicity in certain human cell lines, indicating a selective action profile .

- Comparative Studies : Research comparing this compound with other GABAergic compounds has demonstrated its unique binding properties and efficacy as a sedative agent .

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

| Property | Details |

|---|---|

| Chemical Class | Quinazolinone |

| GABA Receptor Target | β subtype of GABA receptor |

| Primary Effects | Sedative and hypnotic |

| Metabolism | Primarily hepatic; similar to methaqualone |

| Toxicity Threshold | Potential toxic effects at high doses |

| Research Applications | Studied for CNS effects and potential therapeutic uses |

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of mebroqualone, and how can researchers design experiments to validate its receptor affinity?

this compound is a quinazolinone-derived GABAA receptor agonist, specifically targeting the β subunit . To validate receptor affinity, researchers should employ in vitro competitive binding assays using radiolabeled GABAA ligands (e.g., <sup>3</sup>H-muscimol) in cortical neuron preparations. Dose-response curves and IC50 calculations can quantify potency. Structural analogs like mecloqualone should serve as positive controls to contextualize results .

Q. What experimental models are appropriate for assessing this compound’s acute toxicity in preclinical studies?

Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity testing. Administer this compound intravenously or orally, followed by monitoring for CNS depression, respiratory rate, and lethality (LD50 determination). Postmortem histopathology of liver and brain tissues is critical. Case studies with human fatalities (e.g., 10,228 ng/mL vs. 115 ng/mL blood concentrations) highlight the need for interspecies scaling to extrapolate safe thresholds .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Contradictions in toxicity (e.g., variable lethal blood concentrations) may arise from metabolic differences, postmortem redistribution, or co-ingested substances. Methodologically, researchers should:

- Conduct kinetic studies to map metabolism (e.g., CYP450 isoform profiling).

- Use advanced analytical techniques (GC-MS/MS) to quantify parent drug and metabolites in biological matrices .

- Compare in vitro hepatotoxicity assays (e.g., HepG2 cell viability) with in vivo findings .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for reproducible pharmacological studies?

this compound’s synthesis involves bromination of mecloqualone’s 3-phenyl ring. To ensure purity:

- Monitor reaction intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-UV.

- Optimize bromine stoichiometry to minimize di-substitution byproducts.

- Characterize crystallinity (XRD) and hygroscopicity, as these affect solubility in in vivo models .

Q. How can researchers improve data reproducibility in behavioral assays testing this compound’s sedative effects?

Standardize protocols using:

- Open-field tests : Measure locomotor activity reduction in rodents post-administration.

- EEG/EMG synchronization : Quantify sleep latency and duration in non-human primates.

- Blinded scoring : Mitigate observer bias by employing automated video-tracking software .

Q. What methodological considerations are critical when studying this compound’s environmental persistence?

Despite low PBT (persistence, bioaccumulation, toxicity) risk per SDS, researchers should:

- Apply OECD Guideline 307 for soil degradation studies.

- Use HPLC-MS to detect this compound residues in water/sediment samples.

- Assess bioaccumulation in aquatic models (e.g., Daphnia magna) under controlled pH/temperature .

Q. How can analytical methods be validated for this compound quantification in complex matrices?

Validate GC-MS or LC-HRMS methods by:

- Establishing linearity (1–1000 ng/mL range) and limit of detection (LOD < 1 ng/mL).

- Testing recovery rates (>85%) in blood, liver, and urine via spike-and-recovery experiments.

- Cross-validating with certified reference materials (if available) or inter-laboratory comparisons .

Q. What experimental designs address this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Expose this compound to UV light, humidity (75% RH), and temperatures (4°C, 25°C, 40°C).

- Monitor degradation via UPLC-PDA at 254 nm.

- Identify degradation products (e.g., bromine loss) using high-resolution mass spectrometry .

Q. Methodological Challenges & Contradictions

Q. How should researchers reconcile this compound’s low regulatory priority with its potential misuse as a designer drug?

Despite its absence from major regulatory lists (SARA, TSCA), case reports indicate illicit use. Methodological responses include:

- Developing rapid LC-QTOF screening panels for forensic toxicology.

- Collaborating with legal authorities to update analogs under the Federal Analogue Act .

Q. What ethical frameworks apply to studying this compound’s neurotoxic effects given limited human data?

Preclinical studies must adhere to ARRIVE guidelines. For postmortem analyses (e.g., Case 1 and 2 ):

- Obtain informed consent from legal next-of-kin.

- Anonymize data to protect victim identities.

- Use in silico models (molecular dynamics) to predict neurotoxicity mechanisms without human trials.

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.